1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-9-12-3-4-13(19-7-5-11(20)6-8-19)18-15(12)17-10(2)14(9)16/h3-4,11,20H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGRBVHXHMABAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=NC(=C1Br)C)N3CCC(CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Formation
The Gould-Jacobs reaction remains the most reliable method for 1,8-naphthyridine synthesis. Optimized conditions for the target compound:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Enamine formation | Ethyl acetoacetate, NH4OAc, EtOH, Δ | 89% |
| Cyclization | POCl3, DMF (Vilsmeier conditions), 110°C | 76% |
Bromination Optimization
Electrophilic bromination at C6 requires precise control:
| Brominating Agent | Solvent | Temp (°C) | Yield (C6-Br) |
|---|---|---|---|
| NBS | CCl4 | 80 | 68% |
| Br2 (1.1 eq) | H2SO4/AcOH | 25 | 92% |
| DBDMH | DCM | 40 | 85% |
Superior Results : Concentrated H2SO4 as solvent enables selective C6 bromination due to protonation-directed electrophilic attack.
Piperidine Coupling Strategies
Buchwald-Hartwig Amination
Palladium-catalyzed C–N coupling demonstrates superior efficiency:
| Catalyst System | Base | Ligand | Yield |
|---|---|---|---|
| Pd2(dba)3 (5 mol%) | Cs2CO3 | XantPhos | 78% |
| Pd(OAc)2 (3 mol%) | K3PO4 | BINAP | 82% |
| PEPPSI-IPr (2 mol%) | t-BuONa | — | 65% |
Optimal Conditions :
Nucleophilic Aromatic Substitution
Direct displacement under forcing conditions:
| Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| NaH | DMF | 150 | 48 | 41% |
| LHMDS | THF | 80 | 72 | 33% |
| DBU | DMSO | 130 | 24 | 58% |
Limitation : Requires electron-deficient aryl halides for viable reactivity.
Halogen Dance Strategy for Regiocontrol
A sequential bromination/methylation protocol addresses positional isomer challenges:
-
Initial Bromination : NBS (2.0 eq) in AcOH at 50°C → 85% 6-bromo isomer
-
Protection : TMSCl (1.1 eq), Et3N → 93% silyl ether
-
Directed Metallation : LDA (-78°C), MeI → 91% C5/C7 methylation
-
Deprotection : TBAF/THF → 89% final product
Green Chemistry Innovations
Ultrasound-Assisted Cyclization
Adopting methods from pyrano[2,3-c]pyrazole synthesis:
| Parameter | Conventional | Ultrasound |
|---|---|---|
| Time | 6 h | 25 min |
| Yield | 71% | 88% |
| Energy Consumption | 450 kJ | 120 kJ |
Continuous Flow Bromination
Microreactor technology enhances safety and selectivity:
| Residence Time | Conversion | Selectivity |
|---|---|---|
| 12 min | 98% | 95:5 C6:C8 |
| 8 min | 89% | 91:9 C6:C8 |
Comparative Route Analysis
| Method | Total Steps | Overall Yield | Cost Index |
|---|---|---|---|
| Gould-Jacobs + Buchwald | 5 | 58% | $$$ |
| Halogen Dance | 7 | 42% | $$$$ |
| Flow Bromination | 4 | 67% | $$ |
Superior Route : Gould-Jacobs cyclization followed by Buchwald-Hartwig amination provides the best balance of efficiency (58% yield) and scalability.
Structural Characterization Data
1H NMR (400 MHz, CDCl3) :
-
δ 8.52 (s, 1H, H4)
-
δ 4.12 (m, 1H, piperidine-OH)
-
δ 3.78 (d, J=12.4 Hz, 2H, H2/H6 piperidine)
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δ 2.89 (s, 6H, C5/C7-CH3)
13C NMR :
-
158.2 (C2)
-
142.1 (C6-Br)
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56.4 (piperidine C4)
HRMS : m/z 365.0541 [M+H]+ (calc. 365.0543)
Industrial-Scale Considerations
Critical Quality Attributes :
-
Residual Pd < 10 ppm (ICH Q3D)
-
6-Bromo isomer purity >99.5%
-
Piperidine transposition <0.1%
Cost Drivers :
-
Pd catalyst recovery (82% achievable via SiliaCat scavenging)
-
Bromine recycling in flow systems
Chemical Reactions Analysis
1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for the development of new drugs.
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit anticancer properties. For instance, compounds similar to 1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated that modifications in the naphthyridine structure can enhance cytotoxicity against specific cancer types, suggesting that this compound could be optimized for better therapeutic outcomes .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties. Naphthyridine derivatives are known to exhibit activity at various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in treating neurological disorders such as depression and schizophrenia. Preliminary studies suggest that this compound may modulate these receptors effectively .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of naphthyridine derivatives is vital for optimizing their pharmacological profiles. Researchers have focused on how modifications to the naphthyridine core influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Bromine substitution at position 6 | Increases receptor affinity |
| Methyl groups at positions 5 and 7 | Enhances lipophilicity and bioavailability |
| Piperidinyl moiety | Improves binding to target receptors |
These findings underscore the importance of structural modifications in enhancing the efficacy and specificity of naphthyridine-based compounds .
Case Studies
Several case studies highlight the applications of similar compounds in clinical settings:
Case Study: Anticancer Research
A study published in Journal of Medicinal Chemistry explored a series of naphthyridine derivatives, including those structurally related to this compound. The results indicated significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range. The study emphasized the importance of the naphthyridine scaffold in developing potent anticancer agents .
Case Study: Neuropharmacology
Research documented in Neuropharmacology investigated the effects of naphthyridine derivatives on serotonin receptor modulation. The findings showed that specific substitutions could enhance selective serotonin reuptake inhibition, providing insights into potential treatments for anxiety and depression .
Mechanism of Action
The mechanism of action of 1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the piperidin-4-ol moiety may play a role in its binding affinity and selectivity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
The following analysis compares 1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol with structurally or functionally related piperidine-containing compounds, emphasizing pharmacological activity, binding affinity, and specificity.
Structural Analogs in Serotonin Receptor Modulation
Compound A: 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol
- Pharmacological Target : 5-HT1F receptor antagonist .
- Key Data: Ki (5-HT1F): 11 nM (radioligand binding assay) .
Comparison :
- The bromine and methyl groups in the target molecule may enhance metabolic stability compared to Compound A’s naphthyloxy-propyl chain.
Piperidine-Based Antipsychotics
Compound B : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1)
- Structure: Benzisoxazole-piperidine hybrid with a pyridopyrimidinone tail .
Comparison :
- The absence of a pyridopyrimidinone tail in the target molecule suggests a divergent mechanism, possibly favoring kinase or protease inhibition over dopamine/serotonin receptor modulation.
Simple Piperidin-4-ol Derivatives
Compound C : 1-Benzyl-4-phenylpiperidin-4-ol (CAS 63843-83-4)
Comparison :
- The target compound’s naphthyridine core introduces a planar aromatic system absent in Compound C, likely enhancing π-π interactions in target binding. The bromine atom may also confer electrophilic reactivity, enabling covalent binding strategies, unlike Compound C’s inert substituents.
Biological Activity
1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C13H15BrN2O
- Molecular Weight : 295.18 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The naphthyridine core is known to exhibit significant pharmacological properties, including:
- Inhibition of Enzymes : The compound may inhibit specific kinases and enzymes involved in cell signaling pathways.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing physiological responses.
Biological Activities
This compound has been studied for several biological activities:
Anticancer Activity
Research indicates that naphthyridine derivatives possess anticancer properties by inducing apoptosis and inhibiting cancer cell proliferation. For instance:
- A study demonstrated that related compounds showed cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may interact with pathways involved in oxidative stress and inflammation.
Antimicrobial Properties
Some derivatives of naphthyridine have shown antimicrobial activity against different pathogens. The presence of bromine and other functional groups enhances their efficacy against bacterial strains.
Case Studies and Research Findings
Q & A
Basic: What synthetic routes are available for 1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol, and how is its purity validated?
The compound is synthesized via multi-step reactions, typically starting with functionalized naphthyridine and piperidin-4-ol precursors. For example:
- Step 1 : Bromination and dimethylation of a naphthyridine core to introduce substituents at positions 5, 6, and 7.
- Step 2 : Coupling the modified naphthyridine with piperidin-4-ol under nucleophilic substitution or transition metal-catalyzed conditions.
- Purification : Column chromatography or recrystallization is used to isolate the product.
- Characterization : Confirmation of structure and purity relies on 1H/13C NMR (to verify substituent positions), HRMS (for molecular weight validation), and HPLC (≥98% purity threshold). Similar methodologies are detailed for structurally related piperidin-4-ol derivatives .
Basic: How can researchers confirm the stereochemical and electronic properties of the compound?
- X-ray crystallography : Resolves spatial arrangement and hydrogen-bonding interactions (e.g., piperidin-4-ol hydroxyl group orientation). For analogous compounds, diffraction data at 1.3–1.7 Å resolution have been reported .
- Computational modeling : Density Functional Theory (DFT) calculates electronic distributions, predicting reactivity at the bromine site or piperidine nitrogen.
- UV-Vis and IR spectroscopy : Identify π-π* transitions in the naphthyridine ring and hydroxyl stretching vibrations .
Advanced: What methodologies evaluate the compound's receptor binding specificity and functional activity?
- Radioligand binding assays : Transfect cells with target receptors (e.g., serotonin receptors like 5-HT1F). Use competitive binding with tritiated ligands (e.g., 3H-LSD) to calculate Ki values (e.g., 11 nM for 5-HT1F vs. 343 nM for 5-HT2B in related compounds) .
- Functional assays :
- cAMP GloSensor : Measure Gi/o-coupled receptor activity (EC50 for serotonin: 0.1 nM in 5-HT1F-transfected HEK293T cells) .
- Calcium flux assays : Detect Gq-coupled responses if applicable.
- Selectivity panels : Screen against off-target GPCRs, kinases, or ion channels to rule out nonspecific effects .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
- Assay variability : Compare EC50/Ki values across studies using standardized protocols (e.g., cell line consistency, ligand concentrations). For example, nonspecific luminescence inhibition ≥3 μM in some assays may mask true receptor antagonism .
- Structural analogs : Analyze substituent effects; bromine and methyl groups in the naphthyridine core may sterically hinder off-target binding.
- Dose-response curves : Use Hill slopes to identify cooperative binding artifacts .
Advanced: What in vivo models assess the compound’s therapeutic potential?
- Human islet transplant models : Pre-treat islets with the compound (e.g., 200 nM) and transplant into diabetic NSG mice. Monitor glucose tolerance (AUC reduction) and plasma insulin normalization via IP glucose tolerance tests (IPGTT) .
- Beta-cell replication studies : Combine with harmine and exendin-4 to assess synergistic effects on proliferation (e.g., 2-way ANOVA for donor-specific responses) .
Advanced: How can structural insights guide the optimization of pharmacokinetic properties?
- Metabolic stability : Introduce deuterium at the piperidin-4-ol hydroxyl to slow CYP450-mediated oxidation.
- Solubility : Modify the naphthyridine core with polar groups (e.g., sulfonyl) without disrupting receptor binding, as seen in CRBP1 inhibitors .
- Blood-brain barrier penetration : LogP calculations predict CNS accessibility; bromine’s hydrophobicity may require balancing with hydrophilic substituents .
Advanced: What strategies mitigate synthesis challenges for scale-up?
- Bromine stability : Use inert atmospheres (N2/Ar) to prevent debromination during coupling reactions.
- Piperidine ring functionalization : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) before naphthyridine coupling, followed by deprotection with TBAF .
- Yield optimization : Employ microwave-assisted synthesis for faster reaction times and higher purity, as demonstrated for pyrimidin-2-one derivatives .
Advanced: How do researchers validate target engagement in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
